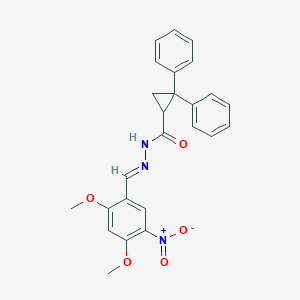![molecular formula C15H14ClN3O3 B5708526 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1996 by scientists at Pfizer and has since been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mécanisme D'action
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide selectively targets the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation of the receptor and subsequent downstream signaling. This results in the inhibition of cell proliferation and survival, making 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide a potent anti-cancer agent.
Biochemical and Physiological Effects:
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been used to study the role of EGFR in various biological processes, including wound healing and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is its selectivity for EGFR, which allows for the specific investigation of EGFR signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several potential future directions for the use of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide in scientific research. One area of interest is the investigation of EGFR mutations and their role in cancer development and progression. Another potential direction is the development of new EGFR inhibitors based on the structure of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. Finally, 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide may also be used in combination with other anti-cancer agents to improve their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(dimethylamino)aniline to produce the intermediate 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been extensively used in scientific research to investigate the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in a dose-dependent manner and has been used to study the downstream signaling pathways activated by EGFR.
Propriétés
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)12-6-4-11(5-7-12)17-15(20)10-3-8-13(16)14(9-10)19(21)22/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFMYNYEBWPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)




![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
